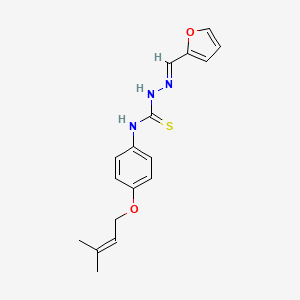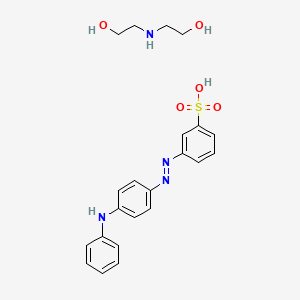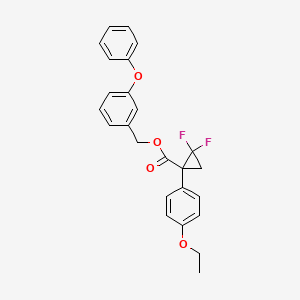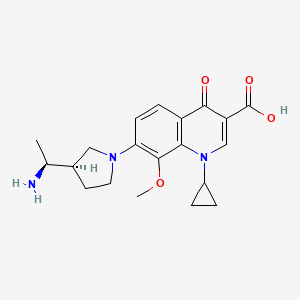
YG7Ytu4jqj
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of YG7Ytu4jqj involves multiple steps, starting with the preparation of the quinoline carboxylic acid core. This is typically achieved through a series of reactions including cyclization, oxidation, and substitution reactions . The pyrrolidinyl group is introduced via nucleophilic substitution, while the cyclopropyl group is added through a cyclopropanation reaction .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
YG7Ytu4jqj: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
YG7Ytu4jqj: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of YG7Ytu4jqj involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
YG7Ytu4jqj: is unique due to its specific structural features, such as the combination of a quinoline carboxylic acid core with a pyrrolidinyl and cyclopropyl group. Similar compounds include other quinoline derivatives like:
Propriétés
Numéro CAS |
221221-18-7 |
|---|---|
Formule moléculaire |
C20H25N3O4 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11(21)12-7-8-22(9-12)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12+/m0/s1 |
Clé InChI |
QZNDHGLQSLWHRB-NWDGAFQWSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CCN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
SMILES canonique |
CC(C1CCN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


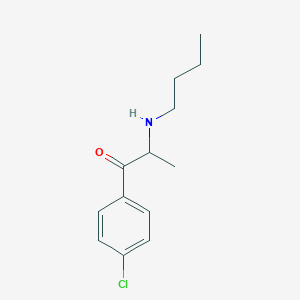
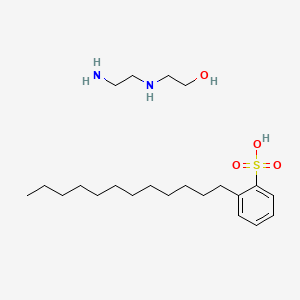

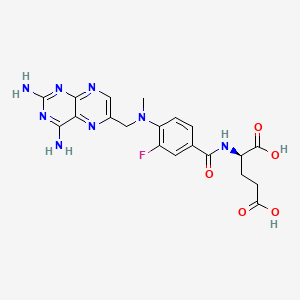
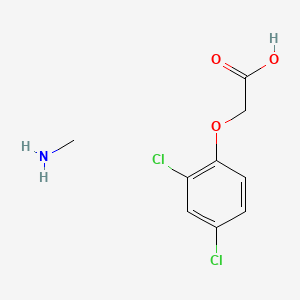
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
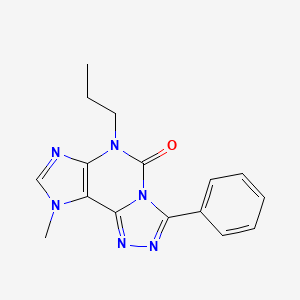
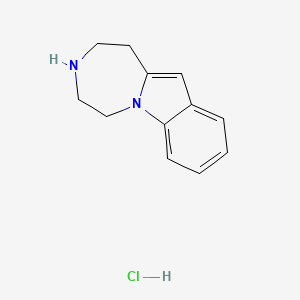
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
